

Ab initio studies on BaSe electronic properties

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Compound of Interest

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An In-Depth Technical Guide to the Ab Initio-Studied Electronic Properties of **Barium Selenide (BaSe)**

For: Researchers, Scientists, and Materials Development Professionals

Abstract

Barium Selenide (BaSe) is a member of the alkaline-earth chalcogenide family, which crystallizes in the rock-salt structure and exhibits semiconducting properties. Understanding its fundamental electronic and structural characteristics is crucial for evaluating its potential in optoelectronic and thermoelectric applications. First-principles (ab initio) calculations, grounded in Density Functional Theory (DFT), provide a powerful, parameter-free approach to predict and analyze these properties with high accuracy. This guide summarizes the key findings from various ab initio studies on BaSe, presenting quantitative data in structured tables, detailing the computational methodologies employed, and illustrating the logical workflows and relationships inherent in these theoretical investigations.

Theoretical Framework: Density Functional Theory

First-principles, or ab initio, calculations are computational methods that rely on the fundamental laws of quantum mechanics to predict material properties without empirical parameters.^[1] The most prominent of these methods is Density Functional Theory (DFT), which has become a standard tool in computational materials science.^[2]

The core concept of DFT is that the ground-state properties of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather

than the complex many-body wavefunction. This simplification is achieved through the Kohn-Sham equations, which map the interacting electron system onto a fictitious system of non-interacting electrons moving in an effective potential. The primary challenge within DFT lies in approximating the exchange-correlation (XC) functional, which accounts for all the complex many-body effects. Common approximations include:

- Local Density Approximation (LDA): The simplest approximation, treating the electron gas locally as a uniform electron gas. It is known to often underestimate lattice constants and overestimate bulk moduli.[3]
- Generalized Gradient Approximation (GGA): Improves upon LDA by incorporating the gradient of the electron density. Popular GGA functionals include PBE (Perdew-Burke-Ernzerhof) and PBEsol (PBE for solids). GGA functionals typically overestimate lattice constants.[4][5]
- Modified Becke-Johnson (mBJ) Potential: An enhancement over standard GGA, the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential often yields significantly more accurate band gap values for semiconductors, comparable to more computationally expensive methods.[6][7]

The following diagram illustrates the typical workflow for an ab initio calculation of a material's electronic properties.

A typical workflow for ab initio electronic property calculations.

Structural and Elastic Properties

BaSe crystallizes in the cubic rock-salt (B1) structure. Ab initio calculations are highly effective at predicting its ground-state structural properties, such as the equilibrium lattice constant (a_0) and the bulk modulus (B), which measures resistance to compression. The accuracy of these predictions is highly dependent on the chosen exchange-correlation functional.

The table below summarizes the calculated structural parameters for BaSe from various DFT studies, alongside experimental values for comparison.

Property	Functional	Calculated Value	Experimental Value
Lattice Constant (a_0)	LDA	6.46 Å	6.60 Å
	PBE-GGA	6.68 Å	
	PBEsol-GGA	6.59 Å	
	WC-GGA	6.61 Å	
	TM (meta-GGA)	6.632 Å[8]	
Bulk Modulus (B)	LDA	49.8 GPa	44.7 GPa
	PBE-GGA	39.0 GPa	
	PBEsol-GGA	43.9 GPa	
	WC-GGA	43.4 GPa	
	TM (meta-GGA)	43.1 GPa[8]	

Note: Data compiled from multiple theoretical studies. Experimental values are provided as a benchmark.

As is typical, the LDA functional underestimates the experimental lattice constant, while the PBE-GGA functional overestimates it.[4] Functionals designed specifically for solids, such as PBEsol, WC, and the meta-GGA TM, show excellent agreement with experimental findings.[4] [8]

Electronic Properties

The electronic properties, particularly the band structure and density of states, dictate the semiconducting and optical behavior of BaSe.

Band Structure and Band Gap

The electronic band structure describes the allowed energy levels for electrons as a function of their crystal momentum (k-vector). The separation between the highest occupied states (valence band) and the lowest unoccupied states (conduction band) is the band gap (E_g). A

key distinction is whether the valence band maximum (VBM) and conduction band minimum (CBM) occur at the same k-point in the Brillouin zone.

- Direct Band Gap: VBM and CBM are at the same k-point. This allows for efficient light emission and absorption.[\[5\]](#)[\[9\]](#)
- Indirect Band Gap: VBM and CBM are at different k-points. Electron transitions across the gap require the assistance of a lattice vibration (phonon) to conserve momentum, making them less efficient for optoelectronic applications.[\[9\]](#)[\[10\]](#)

First-principles calculations consistently show that BaSe is a direct band gap semiconductor, with both the VBM and CBM located at the Γ point of the Brillouin zone.[\[1\]](#) However, standard GGA functionals are known to severely underestimate the magnitude of the band gap. The TB-mBJ potential provides a significant correction, yielding results in much better agreement with experimental observations.

Property	Functional	Calculated Value (eV)	Type
Band Gap (E_g)	PBE-GGA	1.91 eV	Direct (Γ - Γ)
GGA + mBJ	3.42 eV	Direct (Γ - Γ)	

Note: Data sourced from a study utilizing the FP-LAPW method.[\[1\]](#)

Density of States (DOS)

The Density of States (DOS) quantifies the number of available electronic states at each energy level.[\[11\]](#) By projecting the total DOS onto the constituent atomic orbitals (Partial DOS or PDOS), the chemical origin of the electronic bands can be identified.

For BaSe, ab initio studies reveal that:

- The upper valence band is predominantly formed by the Se 4p electronic states.
- The bottom of the conduction band is mainly composed of the Ba 5d electronic states.[\[1\]](#)

This orbital contribution is fundamental to understanding the nature of electronic transitions and the optical properties of the material.

Relationship between structure, orbitals, and electronic properties.

Computational Protocols

The results presented in this guide are predominantly derived from calculations using the Full-Potential Linearized Augmented Plane Wave plus local orbitals (FP-LAPW+lo) method, as implemented in computational packages like WIEN2k.[\[6\]](#)[\[7\]](#)[\[11\]](#) This is considered one of the most accurate methods for solving the DFT Kohn-Sham equations for periodic solids.[\[12\]](#)

A typical protocol for calculating the properties of BaSe involves the following steps:

- **Structure Optimization:** The experimental crystal structure is used as a starting point. The total energy is calculated for a range of unit cell volumes. By fitting these energy-volume data to an equation of state (e.g., Murnaghan's), the equilibrium lattice constant, bulk modulus, and its pressure derivative are determined.[\[1\]](#)
- **Brillouin Zone Integration:** The Brillouin zone is sampled using a dense mesh of k-points generated via the Monkhorst-Pack scheme to ensure convergence of the total energy.
- **Self-Consistent Field (SCF) Calculation:** The Kohn-Sham equations are solved iteratively until the electron density and total energy are converged to a strict tolerance (e.g., $< 10^{-5}$ Ry).
- **Electronic and Optical Properties Calculation:** Using the converged ground-state density, non-self-consistent calculations are performed to determine the electronic band structure along high-symmetry directions and the total and partial density of states. Optical properties, such as the complex dielectric function, are calculated from the electronic band structure. For improved band gaps, calculations are repeated using the TB-mBJ potential.[\[3\]](#)

Conclusion

Ab initio studies based on Density Functional Theory provide a robust and predictive framework for understanding the fundamental properties of Barium Selenide. Key findings indicate:

- BaSe has a rock-salt crystal structure. DFT functionals designed for solids, such as PBEsol and TM, accurately predict its lattice constant (~6.6 Å) and bulk modulus (~43-44 GPa).[8]
- It is a direct band gap semiconductor, with the band gap occurring at the Γ point.
- While standard GGA functionals predict a band gap of around 1.9 eV, the more accurate TB-mBJ potential calculates it to be approximately 3.42 eV, highlighting the importance of the choice of functional for electronic property calculations.[1]
- The character of the band edges is well-defined, with the valence band maximum dominated by Se 4p states and the conduction band minimum by Ba 5d states.[1]

This detailed theoretical knowledge of BaSe's electronic structure is essential for guiding experimental efforts and for designing novel semiconductor devices for optoelectronic applications.

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